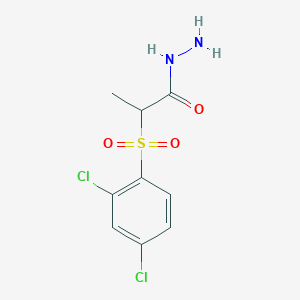![molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4](/img/structure/B2740046.png)
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a combination of pyrazole, piperidine, and benzodioxole moieties. This intricate chemical structure can be attributed to the unique reactivity and functional properties of each constituent part, making it of significant interest in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Starting with 2,4-dimethylbenzaldehyde, a condensation reaction with hydrazine yields the corresponding 1H-pyrazole.
Step 2: The pyrazole derivative undergoes a carbonylation reaction, introducing the piperidin-4-yl moiety through a catalytic hydrogenation process.
Step 3: Finally, the benzodioxole ring is introduced via a cyclization reaction under acidic conditions, resulting in the formation of the target compound.
Industrial-scale synthesis generally follows similar routes but optimizes reaction conditions to increase yield and purity.
Use of continuous flow reactors and efficient separation techniques like chromatography and crystallization are common.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield corresponding oxides.
Reduction: Reduction with lithium aluminum hydride results in amine formation.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the aromatic rings.
Oxidation: Potassium permanganate, under aqueous conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Friedel-Crafts reagents like aluminum chloride.
Oxidation may produce ketones or carboxylic acids.
Reduction typically yields amines.
Substitution can introduce halogens, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry:
Utilized in the synthesis of novel organic compounds due to its reactive functional groups.
Its structure-activity relationship is studied for potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Used as a building block for the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
Effects:
The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors.
Targets often involve signal transduction pathways crucial for cell proliferation and apoptosis, making it a candidate for cancer research.
Comparación Con Compuestos Similares
Similar Compounds:
Structurally related compounds include N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-4-carboxamide, N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide, and their derivatives.
This is quite a detailed overview. If there's any more specific information or a different topic you'd like to delve into, just let me know!
Propiedades
IUPAC Name |
N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRWLPCLNMIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl}-2-methyl-1H-indole](/img/structure/B2739964.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide](/img/structure/B2739965.png)

![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2739969.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2739971.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)
![3-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2739973.png)
![1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one](/img/structure/B2739974.png)


![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)
![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)

